molecular formula C15H19N3O4S B2801795 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1234928-83-6

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2801795
CAS No.: 1234928-83-6
M. Wt: 337.39
InChI Key: QANNICIZGCSDCO-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide: is a heterocyclic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a benzo-dioxine moiety, and a sulfonamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a diketone, such as acetylacetone, under acidic conditions.

    Attachment of the Ethyl Linker: The pyrazole ring is then reacted with an ethyl halide to introduce the ethyl linker.

    Formation of the Benzo-Dioxine Moiety: This involves the cyclization of a suitable precursor, such as a catechol derivative, with an appropriate dihalide.

    Sulfonamide Formation: The final step involves the reaction of the benzo-dioxine derivative with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the benzo-dioxine moiety.

    Reduction: Reduction reactions may target the sulfonamide group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the pyrazole or benzo-dioxine rings.

    Reduction: Reduced forms of the sulfonamide group, such as amines.

    Substitution: Substituted derivatives with various functional groups replacing the sulfonamide.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Drug Development: Its structure suggests potential as a lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Research into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-benzenesulfonamide
  • N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Uniqueness

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-11-9-12(2)18(17-11)6-5-16-23(19,20)13-3-4-14-15(10-13)22-8-7-21-14/h3-4,9-10,16H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANNICIZGCSDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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